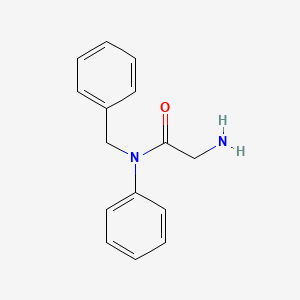
1,5-dimethyl-N-propylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-dimethyl-N-propylpyrazole-4-carboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a white crystalline powder with a molecular weight of 263.3 g/mol. DPCPX has been extensively studied for its role in various scientific research applications, including neuroscience, pharmacology, and cardiology.
作用机制
DPCPX acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. When adenosine binds to the A1 receptor, it activates a signaling pathway that leads to the inhibition of adenylate cyclase and the decrease in cAMP levels. DPCPX blocks the binding of adenosine to the A1 receptor, preventing the activation of this signaling pathway.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects. In the brain, it has been shown to block the sedative and anticonvulsant effects of adenosine, suggesting that adenosine A1 receptor activation may play a role in these processes. In the heart, DPCPX has been shown to increase heart rate and cardiac output, indicating that adenosine A1 receptor activation may have a negative inotropic effect.
实验室实验的优点和局限性
One of the main advantages of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects without interfering with other signaling pathways. However, one limitation of DPCPX is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research involving DPCPX. One area of interest is the role of adenosine A1 receptor activation in the regulation of sleep and wakefulness. DPCPX has been shown to block the sedative effects of adenosine, suggesting that this receptor may play a role in the regulation of sleep. Another potential direction for research is the role of adenosine A1 receptor activation in the regulation of blood pressure and cardiac function. DPCPX has been shown to increase heart rate and cardiac output, indicating that this receptor may have a negative inotropic effect. Finally, there is also interest in the development of new drugs that target the adenosine A1 receptor for the treatment of various diseases, including cardiovascular disease and neurological disorders.
合成方法
DPCPX can be synthesized using a variety of methods, including the reaction of 1,3-dimethyl-3,4,5,6-tetrahydropyrimidine-2,4-dione with propylamine and 4-chloro-3-nitrobenzoyl chloride, followed by reduction with palladium on carbon. Another method involves the reaction of 1,3-dimethyl-3,4,5,6-tetrahydropyrimidine-2,4-dione with propylamine and 4-chloro-3-nitrobenzoic acid, followed by esterification with methanol and hydrogenation with palladium on carbon.
科学研究应用
DPCPX is primarily used in scientific research to study the adenosine A1 receptor and its role in various physiological processes. It has been shown to be useful in studying the effects of adenosine A1 receptor activation or inhibition in the brain, heart, and other tissues. DPCPX has also been used to investigate the role of adenosine A1 receptors in the regulation of blood pressure, heart rate, and cardiac function.
属性
IUPAC Name |
1,5-dimethyl-N-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-4-5-10-9(13)8-6-11-12(3)7(8)2/h6H,4-5H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBNVEOFGKGWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)




![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)